3-[3-({2-[(3-Acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[3-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S/c1-9(21)10-3-2-4-11(7-10)17-13(22)8-26-16-18-15(25)12(19-20-16)5-6-14(23)24/h2-4,7H,5-6,8H2,1H3,(H,17,22)(H,23,24)(H,18,20,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRJODGNMPYTGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-({2-[(3-Acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid typically involves multiple steps. One common approach starts with the preparation of the triazine ring, followed by the introduction of the hydroxy group and the propanoic acid moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the synthesis of intermediates, purification processes such as crystallization or chromatography, and quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[3-({2-[(3-Acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
3-[3-({2-[(3-Acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding assays.
Industry: It may be used in the production of advanced materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-[3-({2-[(3-Acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with four analogs identified in the evidence, focusing on molecular features, synthesis, and applications.
3-[3-(3-Methylphenyl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoic acid (3a)
- Structure: Replaces the triazine core with a 1,2,4-triazole ring. Retains a sulfanyl group and propanoic acid chain but lacks the acetylphenylaminoethyl substituent.
- Synthesis: Prepared via alkaline hydrolysis (NaOH in ethanol, 80–90°C, 5 h) with 92% yield .
- Key Differences : The triazole ring may confer distinct electronic and steric properties compared to triazine. Reduced aromatic substitution complexity likely limits bioactivity breadth.
3′′,3′′′-[6′-(4-Sulfamoylphenylamino)-1′,3′,5′-triazine-2′,4′-diyl]-bis(azanediyl)dipropanoic Acid
- Structure: Features a 1,3,5-triazine core with dual propanoic acid chains and a sulfamoylphenylamino group. Shares the triazine-propanoic acid motif but includes sulfonamide instead of a hydroxy group.
- Synthesis : Achieved 95% yield via refluxing with Na₂CO₃ and water for 24 h .
- The absence of a sulfur-linked acetylphenyl group may reduce lipophilicity.
2-[(4-Amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
- Structure: Contains a 1,2,4-triazine ring with amino, methyl, and oxo substituents. Links to an isopropylphenylacetamide via sulfanyl.
- Applications : Classified as a pesticide intermediate (e.g., related to triflusulfuron methyl esters in ) .
- Key Differences: The acetamide and isopropylphenyl groups suggest herbicidal activity, while the target compound’s propanoic acid moiety may shift functionality toward pharmaceuticals.
3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid
- Structure: Substitutes triazine with a 1,2,4-oxadiazole ring. Retains the propanoic acid chain but lacks sulfur-based linkages.
- Applications : Used in chemical libraries for drug discovery, highlighting the role of oxadiazoles in modulating pharmacokinetics .
- Key Differences : Oxadiazoles offer metabolic stability but may reduce π-π stacking interactions compared to triazines.
Comparative Data Table
Research Findings and Implications
- Triazine vs. Triazole/Oxadiazole : Triazines generally exhibit higher thermal and chemical stability, favoring agrochemical applications (). Triazoles and oxadiazoles are more common in drug design due to their metabolic resilience .
- Synthetic Efficiency : High yields (92–95%) in triazine/triazole synthesis () suggest scalable routes for the target compound if similar conditions are optimized.
Notes
Direct data on the target compound’s synthesis or applications are absent in the provided evidence; comparisons rely on structural analogs.
Triazine derivatives dominate pesticidal applications, while propanoic acid-linked heterocycles are explored in drug development .
Further studies should prioritize synthesizing the target compound and evaluating its bioactivity against triazine-sensitive targets (e.g., dihydrofolate reductase).
Biological Activity
3-[3-({2-[(3-Acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid is a complex organic compound characterized by its unique structural features, including a triazine ring and various functional groups. This compound has attracted attention due to its potential biological activities, which include antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
- Molecular Formula : C16H16N4O5S
- Molecular Weight : 376.39 g/mol
- Structural Features :
- Triazine ring
- Sulfanyl group
- Acetylphenyl moiety
- Hydroxyl group
The presence of these functional groups suggests that the compound may exhibit diverse chemical behavior, potentially leading to various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfanyl group may interact with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.
- Receptor Interaction : The triazine ring can interact with G protein-coupled receptors (GPCRs), which are crucial for many physiological processes .
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting that this compound may also inhibit bacterial growth through disruption of cellular processes .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with triazole rings possess antifungal properties.
Anticancer Potential
Recent investigations have identified potential anticancer activities associated with this compound. A study screening a drug library on multicellular spheroids revealed that certain derivatives could inhibit cancer cell proliferation effectively .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Hydroxytriazole | Contains a triazole ring | Antifungal properties |
| Sulfadiazine | Sulfonamide antibiotic | Used primarily in veterinary medicine |
| Acetaminophen | Acetylated phenolic compound | Analgesic and antipyretic |
The unique combination of the triazine structure with sulfanyl and acetyl functionalities in this compound may offer novel mechanisms of action compared to these similar compounds.
Case Studies and Research Findings
- Antimicrobial Study : In a study involving the synthesis of various derivatives from N,N-disubstituted β-amino acids, some compounds exhibited notable antimicrobial activity against specific pathogens .
- Anticancer Screening : A novel anticancer compound was identified through screening a drug library on multicellular spheroids, which demonstrated promising results in inhibiting tumor growth .
Q & A
Q. How do pharmacopeial standards apply to purity assessment?
- Methodological Answer : Follow USP/EP guidelines for residual solvents (ICH Q3C) and heavy metals (e.g., Pb <10 ppm). Use ICP-MS for metal analysis and GC-FID for solvent quantification. Certificates of Analysis (CoA) must align with regulatory thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
